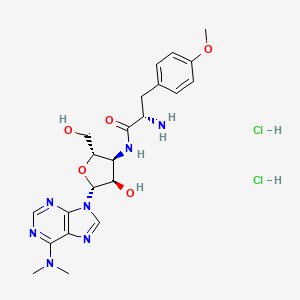![molecular formula C8H26O3Si4 B7802595 Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane is a complex organosilicon compound characterized by its intricate molecular structure. This compound features multiple silicon atoms bonded to various organic groups, making it a unique and versatile chemical entity in the field of organosilicon chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane typically involves multi-step organic reactions. One common approach is the stepwise addition of trimethylsilyl groups to a silicon-containing precursor. This process often requires stringent reaction conditions, including controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of hydrides, such as lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific reaction mechanism.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or altered silicon-oxygen bonds. These products are valuable in various chemical applications and research endeavors.
科学研究应用
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane has a range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protective group in complex molecule construction.
Biology: Employed in the study of biomolecules and as a tool in molecular biology techniques.
Medicine: Investigated for potential therapeutic uses and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism by which Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane exerts its effects depends on its specific application. In organic synthesis, it may act as a protecting group, preventing unwanted reactions at sensitive sites. In biological systems, it could interact with specific molecular targets, influencing cellular processes or signaling pathways.
相似化合物的比较
Trimethylsilyl chloride: A simpler silicon-based compound used in derivatization reactions.
Tetramethylsilane (TMS): A common standard in NMR spectroscopy.
Dimethylsiloxane: Used in the production of silicones and other materials.
Uniqueness: Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane stands out due to its complex structure and the presence of multiple trimethylsilyl groups. This complexity allows for a wider range of chemical reactivity and applications compared to simpler silicon compounds.
属性
IUPAC Name |
trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h12-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUHXCOWXUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O3Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-09-4 |
Source


|
| Record name | 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
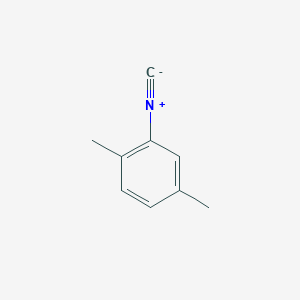
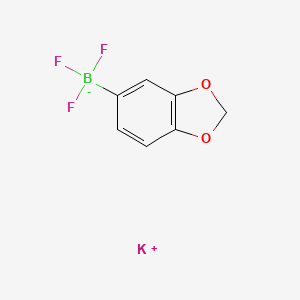
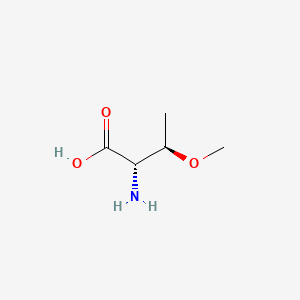
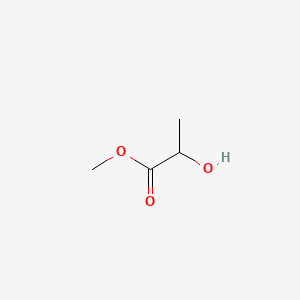
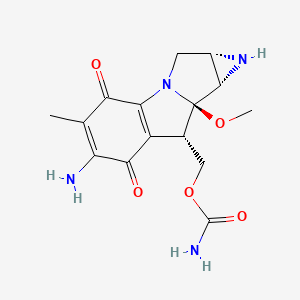
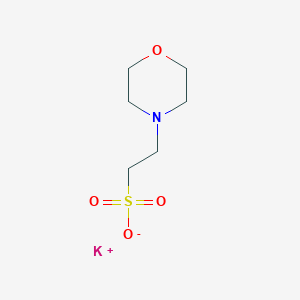
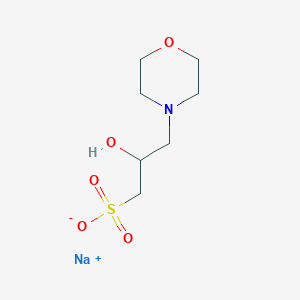
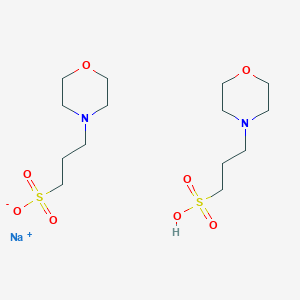
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)
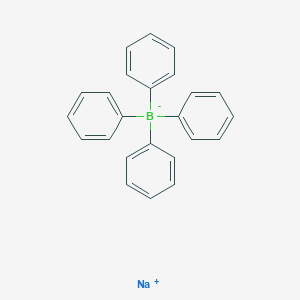
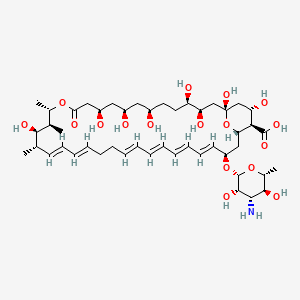
![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)
